2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone
説明
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone, also known as BIP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is not fully understood. However, it has been suggested that 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase.
実験室実験の利点と制限
One advantage of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its potent anti-inflammatory and anti-cancer properties. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to be effective in various in vitro and in vivo models of inflammation and cancer. Another advantage of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its relatively low toxicity, as it has been shown to be well-tolerated in animal studies. However, one limitation of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone. Another direction is the exploration of the potential therapeutic applications of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone and to identify its molecular targets. Finally, the development of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone derivatives with improved pharmacological properties could lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is a promising chemical compound that has shown potential therapeutic applications in various scientific studies. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for further research. Although there are some limitations to its use in lab experiments, the future directions for the study of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone are promising and could lead to the development of more effective therapies for various diseases.
合成法
The synthesis of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with o-phenylenediamine in the presence of a base. Another method involves the reaction of 4-bromobenzoyl chloride with o-phenylenediamine in the presence of a base. Both methods result in the formation of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone as a white crystalline powder.
科学的研究の応用
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Wang et al. (2019), 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone was found to inhibit the growth of human colorectal cancer cells by inducing apoptosis. Another study by Zhang et al. (2018) demonstrated that 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)15(19)9-18-10-17-13-3-1-2-4-14(13)18/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRWELRPHGNMMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320214 | |
Record name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
163729-32-6 | |
Record name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。